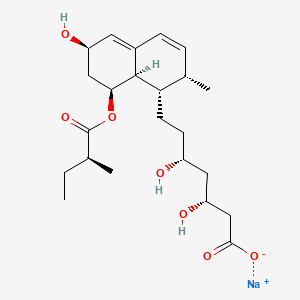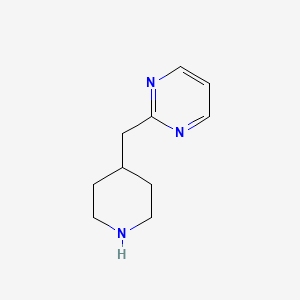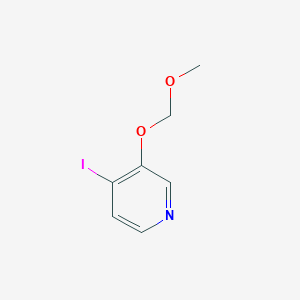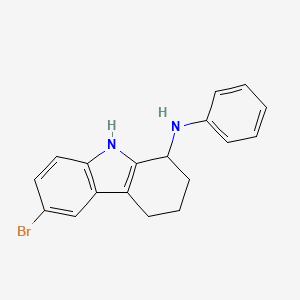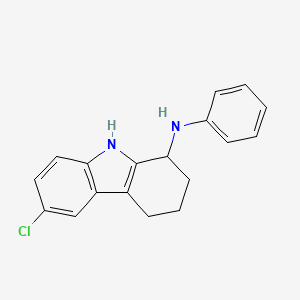![molecular formula C9H11IO3 B3155813 2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene CAS No. 81245-39-8](/img/structure/B3155813.png)
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene
Descripción general
Descripción
“2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “this compound” is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for “this compound” are not available .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Heterocyclic Compound Synthesis : Aromatic compounds serve as key intermediates in the synthesis of heterocyclic compounds with wide applications in medicinal chemistry. For example, triazines, synthesized from benzene derivatives, have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties (Verma et al., 2019).
- Microwave-Assisted Synthesis : The application of microwave irradiation has been utilized to increase diversity and speed in the synthesis of benzoxazole derivatives from aromatic compounds. This method is highlighted for its efficiency and utility in pharmaceutical chemistry (Özil & Menteşe, 2020).
Biological and Pharmacological Applications
- Antimicrobial Agents : Monoterpenes derived from aromatic compounds, such as p-Cymene, have been studied for their antimicrobial properties. This research points towards the potential use of such compounds in treating communicable diseases, highlighting the importance of further studies on their in vivo efficacy and safety (Marchese et al., 2017).
- Radionuclide Sorption : Graphene oxide-based materials, incorporating aromatic compounds, have been reviewed for their capability to sorb radionuclides from aqueous systems. This application is crucial for environmental remediation and highlights the need for developing more cost-effective, efficient, and environmentally friendly materials (Yu et al., 2015).
Environmental and Green Chemistry
- Green Chemistry Perspectives : Studies on the conversion of methane to more valuable hydrocarbons via catalytic methylation of aromatic compounds have been explored. This process involves green chemistry principles and has implications for the petrochemical industry, demonstrating the environmental and economic benefits of utilizing methane more effectively (Adebajo, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
2-iodo-1-methoxy-3-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-6-13-8-5-3-4-7(12-2)9(8)10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBADLLZIBMSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

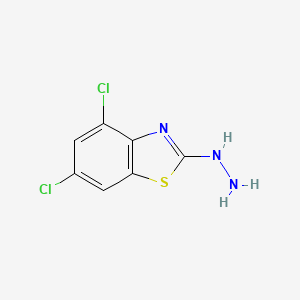
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)
![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)
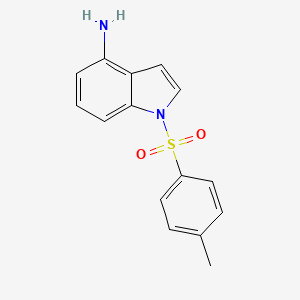
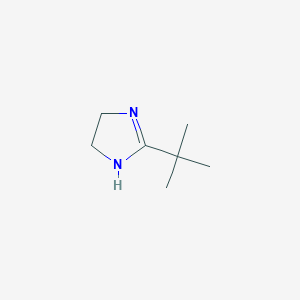


![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)
